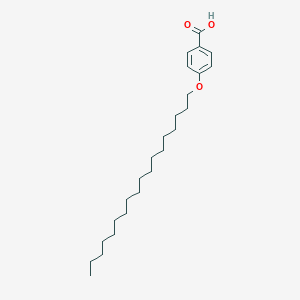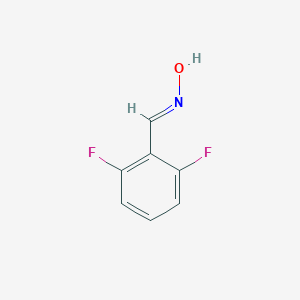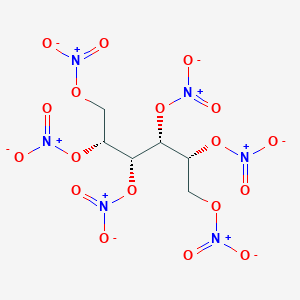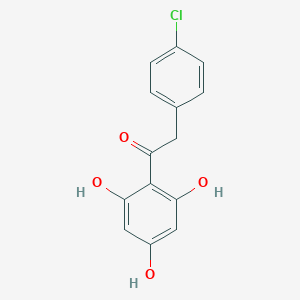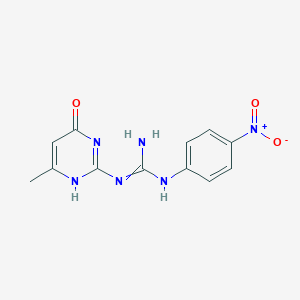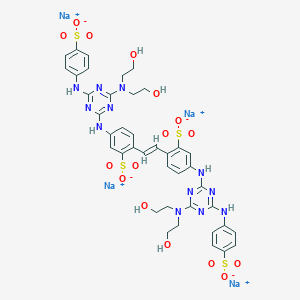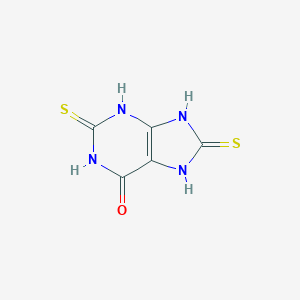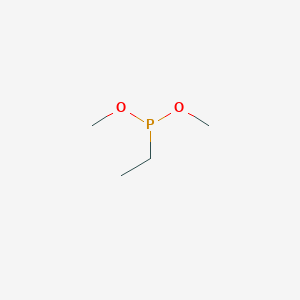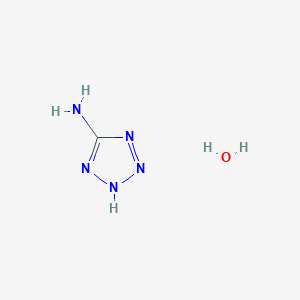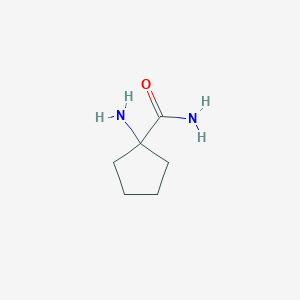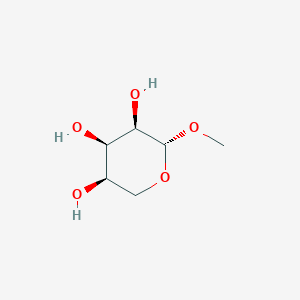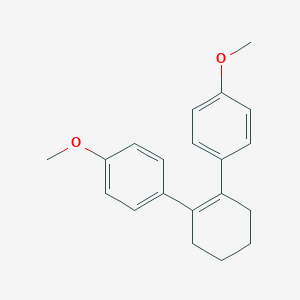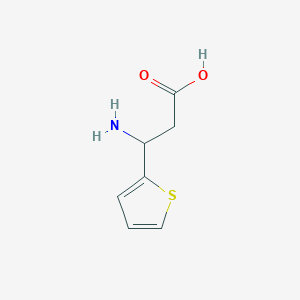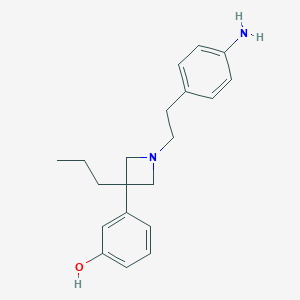
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-, commonly known as AZD-2423, is a novel compound that has been developed for scientific research purposes. It is a potent and selective dopamine D2 receptor agonist that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of AZD-2423 involves the activation of dopamine D2 receptors, which are G protein-coupled receptors that are widely expressed in the brain. Upon activation, these receptors initiate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of mood, movement, and reward. AZD-2423 has been shown to selectively activate these receptors and elicit a response that is similar to that of dopamine.
Efectos Bioquímicos Y Fisiológicos
AZD-2423 has been found to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its antipsychotic and anti-Parkinsonian effects. It has also been found to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-2423 has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on AZD-2423, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of AZD-2423 and related compounds may lead to the development of more potent and selective dopamine D2 receptor agonists.
Métodos De Síntesis
The synthesis of AZD-2423 involves a multi-step process that includes the reaction of p-aminophenethylamine with ethyl 3-bromopropionate to form the intermediate compound. This intermediate is then reacted with sodium azide to form the corresponding azide, which is further reduced with hydrogen gas over palladium on carbon to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
AZD-2423 has been developed for scientific research purposes and has shown potential in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of several disorders such as schizophrenia, Parkinson's disease, and drug addiction. AZD-2423 has been shown to activate these receptors and elicit a response that is similar to that of dopamine, which makes it a potential therapeutic agent for these disorders.
Propiedades
Número CAS |
17191-58-1 |
|---|---|
Nombre del producto |
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)- |
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3 |
Clave InChI |
BEWSBBJIGKWVBO-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
SMILES canónico |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Otros números CAS |
17191-58-1 |
Sinónimos |
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



